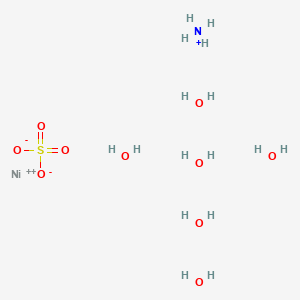Ammonium nickel (II) sulfate hexahydrate
CAS No.:
Cat. No.: VC15742343
Molecular Formula: H16NNiO10S+
Molecular Weight: 280.89 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | H16NNiO10S+ |
|---|---|
| Molecular Weight | 280.89 g/mol |
| IUPAC Name | azanium;nickel(2+);sulfate;hexahydrate |
| Standard InChI | InChI=1S/H3N.Ni.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h1H3;;(H2,1,2,3,4);6*1H2/q;+2;;;;;;;/p-1 |
| Standard InChI Key | KQXUCBOWNKRPMO-UHFFFAOYSA-M |
| Canonical SMILES | [NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Ni+2] |
Introduction
Chemical Composition and Structural Characteristics
Molecular Formula and Stoichiometry
Ammonium nickel(II) sulfate hexahydrate crystallizes in a 1:2:2:6 ratio of nickel, ammonium, sulfate, and water molecules, respectively. The formula reflects its classification as a Tutton’s salt, a family of double sulfates with the general formula (where , ) . The nickel(II) center occupies an octahedral coordination sphere, surrounded by six water ligands, while sulfate ions and ammonium cations stabilize the lattice through hydrogen bonding .
Table 1: Key Compositional Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 395.0 g/mol | |
| CAS Registry Number | 7785-20-8, 56110-30-6 | |
| Crystal System | Monoclinic | |
| Coordination Geometry | Octahedral () |
Crystallographic Insights
X-ray diffraction studies reveal that the compound’s monoclinic unit cell parameters include , , , and . The octahedra share edges with sulfate tetrahedra, while ammonium ions occupy interstitial sites, forming a three-dimensional hydrogen-bonded network. This arrangement confers exceptional thermal stability, with dehydration occurring only above 100°C5.
Synthesis and Purification
Industrial and Laboratory Preparation
The synthesis typically involves reacting nickel metal or nickel oxide with sulfuric acid in the presence of ammonium sulfate. A demonstrated method5 employs 3 g of nickel metal dissolved in 50 mL of 1 M with 20 mL of 30% as an oxidizing agent:
The resulting solution is mixed with equimolar , evaporated, and crystallized to yield the hexahydrate.
Purification Challenges
Common impurities include , , and , which form isomorphous salts that complicate recrystallization . Electrolytic refining or chelation with ethylenediaminetetraacetic acid (EDTA) is often required for high-purity batches5.
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in water (27.6 g/100 mL at 20°C) and moderate solubility in ethanol (<0.1 g/100 mL). Aqueous solutions are weakly acidic (pH ≈ 4–5) due to partial hydrolysis of :
This acidity inhibits oxidation to , enhancing shelf life compared to anhydrous nickel salts .
Thermal Behavior
Thermogravimetric analysis (TGA) shows three distinct mass losses:
-
30–110°C: Loss of four water molecules (≈18.2% mass loss).
-
110–200°C: Dehydration to anhydrous (≈9.1% loss).
-
>200°C: Decomposition to , , and 5.
Applications in Science and Industry
Electroplating and Surface Engineering
The compound’s high solubility and stable release make it ideal for nickel electroplating baths. Deposits from ammonium nickel sulfate electrolytes exhibit finer grain structure and higher corrosion resistance compared to those from -based solutions5.
Analytical Chemistry
As a primary standard for EDTA titrations, the hexahydrate’s stability ensures accurate determination of and in hard water . Its use in spectrophotometric calibration for nickel quantification is also well-documented .
Environmental Remediation
Recent studies explore its role in catalytic ozonation for degrading organic pollutants. The / system enhances hydroxyl radical () generation, achieving >90% degradation of phenolic compounds within 30 minutes .
| Hazard Type | Symptoms/Effects | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | Nausea, vomiting | Use PPE; avoid ingestion |
| Skin Contact | Redness, itching | Wear gloves and lab coats |
| Inhalation | Cough, shortness of breath | Use fume hoods |
Regulatory Compliance
Globally, the compound is listed under PICCS (Philippines), KECL (Korea), and TSCA (USA) . Disposal requires neutralization with lime to precipitate , followed by landfill deposition in sealed containers .
Comparative Analysis with Related Double Salts
Mohr’s Salt ((NH4)2Fe(SO4)2⋅6H2O\text{(NH}_4\text{)}_2\text{Fe(SO}_4\text{)}_2 \cdot 6\text{H}_2\text{O}(NH4)2Fe(SO4)2⋅6H2O)
While structurally analogous, Mohr’s salt serves as a source in redox titrations. The nickel analog’s superior oxidative stability makes it preferable in non-redox applications .
Zinc Ammonium Sulfate ((NH4)2Zn(SO4)2⋅6H2O\text{(NH}_4\text{)}_2\text{Zn(SO}_4\text{)}_2 \cdot 6\text{H}_2\text{O}(NH4)2Zn(SO4)2⋅6H2O)
Zinc variants exhibit higher solubility (34.9 g/100 mL) but lower thermal stability, decomposing at 120°C. This contrasts with nickel ammonium sulfate’s stability up to 200°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume